1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine
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Overview
Description
1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a fluorinated pyrimidine ring, a methoxyphenyl group, an oxadiazole moiety, and an azetidine ring
Preparation Methods
The synthesis of 1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrimidine ring, followed by the introduction of the fluorine and methoxyphenyl groups. The oxadiazole moiety is then synthesized and attached to the pyrimidine ring. Finally, the azetidine ring is formed and linked to the rest of the molecule. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine can be compared with other similar compounds, such as:
1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea: This compound also contains a methoxyphenyl group and a pyrimidine ring but differs in its overall structure and functional groups.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This compound shares the fluorinated aromatic ring but has different substituents and a distinct core structure.
Properties
IUPAC Name |
1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-24(9-15-23-22-11-27-15)13-7-25(8-13)18-16(19)17(20-10-21-18)12-3-5-14(26-2)6-4-12/h3-6,10-11,13H,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOKDDSLHUEIKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=CO1)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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